molecular formula C8H4BrF3N2 B1294255 6-Bromo-4-(trifluoromethyl)-1H-benzimidazole CAS No. 914637-51-7

6-Bromo-4-(trifluoromethyl)-1H-benzimidazole

Cat. No. B1294255
M. Wt: 265.03 g/mol
InChI Key: SLVHWGQGUCBGGP-UHFFFAOYSA-N
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Description

6-Bromo-4-(trifluoromethyl)-1H-benzimidazole is a compound that falls within the class of benzimidazoles, which are heterocyclic compounds consisting of two nitrogen atoms at nonadjacent positions in a benzene ring. This particular compound is characterized by a bromine atom and a trifluoromethyl group attached to the benzimidazole core. Benzimidazoles are known for their wide range of biological activities, including antiviral properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-substituted 5,6-dichlorobenzimidazole ribonucleosides, which are structurally related to 6-Bromo-4-(trifluoromethyl)-1H-benzimidazole, has been described as involving ribosylation followed by deprotection steps . Similarly, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines has been reported to proceed under CuI catalysis, yielding the desired products in moderate to good yields . These methods highlight the versatility of synthetic approaches to benzimidazole derivatives, which may be applicable to the synthesis of 6-Bromo-4-(trifluoromethyl)-1H-benzimidazole.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. Crystal structure determination by single crystal X-ray diffraction has been used to elucidate the structures of related compounds, such as 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-benzyl-methylimidazolium bromides . These structures often feature hydrogen bonding and halogen bonding, which are important for the stability and reactivity of the compounds. Such structural analyses are essential for understanding the properties of 6-Bromo-4-(trifluoromethyl)-1H-benzimidazole.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, depending on their substituents. The presence of a bromine atom in the molecule, for example, can facilitate further functionalization through nucleophilic substitution reactions. The reactivity of the bromine atom, combined with the electron-withdrawing effect of the trifluoromethyl group, could influence the chemical behavior of 6-Bromo-4-(trifluoromethyl)-1H-benzimidazole in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of halogen atoms, such as bromine, and electron-withdrawing groups, such as trifluoromethyl, can affect the compound's melting point, solubility, and stability. These properties are important for the practical use of the compound in various applications, including medicinal chemistry. The antiviral activity of certain benzimidazole ribonucleosides against human herpes viruses, as well as their cytotoxicity profiles, have been studied, demonstrating the potential therapeutic applications of these compounds .

Safety And Hazards

The safety and hazards associated with “6-Bromo-4-(trifluoromethyl)-1H-benzimidazole” are not readily available.


Future Directions

While specific future directions for “6-Bromo-4-(trifluoromethyl)-1H-benzimidazole” are not known, research in the field of trifluoromethyl-containing compounds is ongoing. These compounds are often integral parts of many biologically active compounds in agro and pharmaceutical chemistry4.


Please note that this information is based on limited data and may not be entirely accurate or complete. For a comprehensive analysis, more specific and detailed information would be needed. It’s always a good idea to consult with a professional chemist or researcher for accurate information.


properties

IUPAC Name

6-bromo-4-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-4-1-5(8(10,11)12)7-6(2-4)13-3-14-7/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVHWGQGUCBGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)N=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-(trifluoromethyl)-1H-benzimidazole

CAS RN

914637-51-7
Record name 6-Bromo-4-(trifluoromethyl)-1H-benzimidazole
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